4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
Overview
Description
4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound characterized by its unique quinoline structure, which includes a trifluoromethyl group, a fluorine atom, and an aminoethylthio substituent
Scientific Research Applications
4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Fluorination: The fluorine atom can be added via electrophilic fluorination using reagents like Selectfluor.
Thioether Formation: The aminoethylthio group can be introduced through a nucleophilic substitution reaction, where an aminoethylthiol reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The trifluoromethyl and fluorine groups enhance its lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
- 4-(2-Aminoethylthio)-8-(trifluoromethyl)quinoline
Uniqueness
4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct electronic properties and reactivity compared to similar compounds. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
2-[8-fluoro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBZAAFUCWIVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2SCCN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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